N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is a synthetic organic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is notable for its unique chemical structure, which features a thiadiazole ring and a benzoisoquinoline moiety, and its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide typically involves multi-step procedures, starting from readily available precursors. One approach might involve the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the allylthio group. Subsequent steps could include the coupling of the thiadiazole with a benzoisoquinoline derivative under controlled conditions. Reaction conditions may vary, but typically involve solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions may target the allylthio group, potentially leading to the formation of sulfoxides or sulfones. Reduction reactions could involve the benzoisoquinoline moiety, potentially resulting in the formation of reduced derivatives.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylthio group could yield sulfoxides or sulfones, while reduction of the benzoisoquinoline moiety could lead to dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology: Biologically, this compound may exhibit activity against various cellular targets, making it a candidate for the development of new drugs or biological probes. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: In medicine, N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide is being explored for its potential therapeutic uses. Its ability to interact with specific biological pathways suggests that it could be developed into a drug for treating diseases such as cancer or bacterial infections.
Industry: Industrially, this compound could be utilized in the production of specialty chemicals, where its unique reactivity and properties are advantageous. It may also find applications in materials science for the development of new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide involves interactions with various molecular targets and pathways. This compound is believed to exert its effects by modulating specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Alternatively, it could interact with cellular receptors, triggering signaling pathways that lead to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with other similar compounds highlights the uniqueness of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide. Similar compounds, such as thiadiazole derivatives or benzoisoquinoline analogs, may share certain structural features but differ in their biological activities and applications. For example, other thiadiazole derivatives may exhibit antimicrobial activity, but this compound's unique combination of functional groups may enhance its potency and specificity.
Similar Compounds:
Thiadiazole derivatives
Benzoisoquinoline analogs
Allylthio-substituted compounds
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-2-12-29-21-24-23-20(30-21)22-16(26)10-5-11-25-18(27)14-8-3-6-13-7-4-9-15(17(13)14)19(25)28/h2-4,6-9H,1,5,10-12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFTYCLRTQRMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.